

Spectroscopic Profile of 4-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxy-2-nitrobenzaldehyde**

Cat. No.: **B1583022**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Hydroxy-2-nitrobenzaldehyde** ($C_7H_5NO_4$, Molecular Weight: 167.12 g/mol).[1] The following sections present available mass spectrometry data, along with generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Data Presentation

The quantitative spectroscopic data for **4-Hydroxy-2-nitrobenzaldehyde** is summarized below. It is important to note that while mass spectrometry data is available, detailed, experimentally verified NMR and IR peak lists for this specific isomer are not readily available in publicly accessible literature. The information for NMR and IR is therefore based on general principles and data for structurally similar compounds.

Mass Spectrometry (MS)

Property	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion $[M]^+$	m/z 167
Key Fragments	m/z
137	
81	
39	

Table 1: Mass Spectrometry data for **4-Hydroxy-2-nitrobenzaldehyde**. Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **4-Hydroxy-2-nitrobenzaldehyde** are not readily available in the cited literature. Predicted data based on structure-spectra correlations for similar aromatic compounds are presented for illustrative purposes.

^1H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.0	Singlet	1H	Aldehyde (-CHO)
~8.0	Doublet	1H	Aromatic C-H
~7.5	Doublet	1H	Aromatic C-H
~7.3	Singlet	1H	Aromatic C-H
~5.0-6.0	Broad Singlet	1H	Hydroxyl (-OH)

Table 2: Predicted ^1H NMR data for **4-Hydroxy-2-nitrobenzaldehyde**.

^{13}C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~190	Aldehyde Carbonyl (C=O)
~160	Aromatic C-OH
~150	Aromatic C-NO ₂
~135-115	Aromatic C-H and C-C

Table 3: Predicted ¹³C NMR data for **4-Hydroxy-2-nitrobenzaldehyde**.

Infrared (IR) Spectroscopy

A detailed experimental IR peak list for **4-Hydroxy-2-nitrobenzaldehyde** is not available in the searched literature. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500-3200 (broad)	O-H Stretch	Hydroxyl (-OH)
3100-3000	C-H Stretch (aromatic)	Aromatic Ring
1710-1685	C=O Stretch	Aldehyde (-CHO)
1600-1450	C=C Stretch (aromatic)	Aromatic Ring
1550-1475	N-O Asymmetric Stretch	Nitro (-NO ₂)
1360-1290	N-O Symmetric Stretch	Nitro (-NO ₂)

Table 4: Expected Infrared absorption bands for **4-Hydroxy-2-nitrobenzaldehyde**.

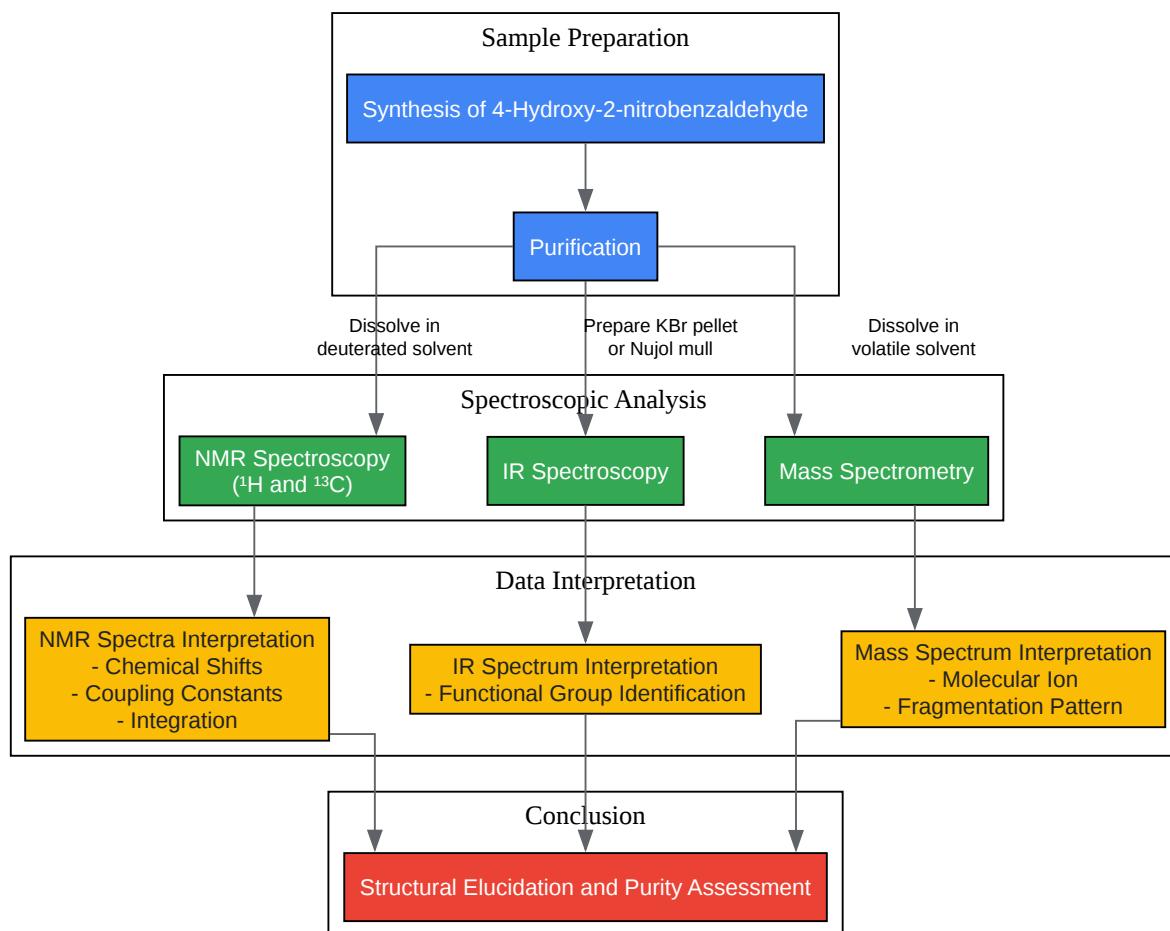
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **4-Hydroxy-2-nitrobenzaldehyde** are provided below. These are generalized procedures based on common practices for similar aromatic compounds.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-Hydroxy-2-nitrobenzaldehyde** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or deuterated dimethyl sulfoxide, DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Data Acquisition:
 - ^1H NMR: The ^1H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: The ^{13}C NMR spectrum is acquired on the same instrument, typically operating at a frequency of 75, 100, or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure to form a thin, transparent pellet.
 - Nujol Mull: A small amount of the solid is ground to a fine paste with a drop of Nujol (mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range of $4000\text{-}400 \text{ cm}^{-1}$.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Hydroxy-2-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583022#spectroscopic-data-for-4-hydroxy-2-nitrobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com